2-hydroxy-3-methyl-3-phenylbutanoic acid
Description
Contextualization within Hydroxy Carboxylic Acid Chemistry
Hydroxycarboxylic acids are organic compounds that possess at least one hydroxyl and one carboxylic acid functional group. quicktakes.io This dual functionality makes them highly versatile precursors and intermediates in organic synthesis. wikipedia.org They are broadly classified based on the relative position of the hydroxyl group to the carboxyl group.
2-Hydroxy-3-methyl-3-phenylbutanoic acid is an alpha-hydroxy acid (AHA), meaning the hydroxyl group is attached to the carbon atom immediately adjacent to the carboxyl carbon. wikipedia.org This arrangement confers specific chemical properties:
Acidity : Like other AHAs, it is a stronger acid than its non-hydroxylated butanoic acid counterparts due to the electron-withdrawing inductive effect of the adjacent hydroxyl group. wikipedia.org
Reactivity : The two functional groups can undergo a variety of chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the hydroxyl group can be acylated or oxidized. quicktakes.io
Precursor Potential : AHAs are valuable starting materials for creating other important chemical structures. For instance, they can be used in the synthesis of aldehydes through oxidative cleavage or can undergo decarbonylation under acidic conditions. wikipedia.org
The broader class of hydroxy acids is significant in both industrial and biological contexts. Simpler members like glycolic and lactic acid are widely used in cosmetic and dermatological applications for their exfoliating properties, while others are key intermediates in metabolic pathways. laroche-posay.com.aunih.gov
Significance of Stereochemistry in Butanoic Acid Derivatives
The presence of multiple chiral centers is a defining feature of this compound. The carbon atoms at positions C2 and C3 are both stereogenic, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each of these isomers is a unique chemical entity with distinct three-dimensional arrangements that can lead to different physical properties and biological activities.
The control of stereochemistry is a paramount goal in modern organic synthesis, particularly in the pharmaceutical industry, where often only one specific stereoisomer of a drug is effective. nih.gov The synthesis of a single, desired isomer from a molecule with multiple chiral centers requires highly selective chemical reactions. Research in this area focuses on stereoselective synthesis, which aims to produce a preponderance of one stereoisomer over others. elsevierpure.com This often involves the use of chiral catalysts, auxiliaries, or enzymes to guide the reaction pathway. The synthesis of specific stereoisomers of related hydroxy acid derivatives is often a critical step in the total synthesis of complex natural products and medicines. elsevierpure.com
Overview of Current Research Trajectories for Aryl-Substituted Hydroxy Acids
Research involving aryl-substituted hydroxy acids, a class to which this compound belongs, is driven by the need for advanced synthetic methods and novel molecular structures. Key research trends include:
Asymmetric Synthesis : A major focus is the development of new catalytic methods for producing enantiomerically pure compounds. This includes the use of transition-metal catalysts in asymmetric hydrogenation or oxidation reactions to selectively form one enantiomer. rug.nlrsc.org While effective, these methods can be costly. nih.gov
Biocatalysis : There is a growing trend towards using enzymes as "green" catalysts for chiral synthesis. nih.gov Enzymes like ketoreductases and lipases can operate under mild conditions with high enantioselectivity and regioselectivity, offering a sustainable alternative to traditional chemical catalysis for producing chiral alcohols and acids. nih.govtandfonline.com This approach is used for the kinetic resolution of racemic mixtures or the asymmetric reduction of prochiral precursors. capes.gov.br
Development of Novel Reagents and Reactions : Chemists continue to explore new reactions to construct these complex molecules. Recent studies include photopromoted reactions and the development of novel reagents to form C-C and C-N bonds with high selectivity, expanding the toolkit for synthesizing substituted hydroxy acids and their derivatives. acs.orgnih.gov
Pharmaceutical and Materials Science Applications : Aryl-substituted hydroxy acids and their derivatives are investigated for their potential as bioactive molecules and as building blocks for new materials. Their rigid phenyl groups and reactive functional handles make them attractive scaffolds for designing molecules with specific therapeutic properties or for incorporation into polymers and other advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methyl-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQVIEGQSYQSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77586-77-7 | |
| Record name | 2-hydroxy-3-methyl-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Stereochemical Control
Historical Development of Synthetic Routes
The synthesis of α-hydroxy acids has a rich history, with early methods focusing on functional group transformations without significant stereochemical control.
Initial routes to α-hydroxy acids were often non-stereoselective and relied on fundamental organic reactions. One of the earliest and most straightforward methods involves the hydrolysis of α-haloacids. While effective for simpler structures, the application of this method to more complex molecules like 2-hydroxy-3-methyl-3-phenylbutanoic acid would be challenging due to the difficulty in preparing the corresponding α-haloacid precursor.
Another classical approach is the cyanohydrin synthesis, which involves the addition of hydrogen cyanide to a ketone or aldehyde, followed by hydrolysis of the resulting cyanohydrin. nih.gov For the synthesis of this compound, this would conceptually involve the reaction of 1-phenyl-1-propanone with a cyanide source, followed by hydrolysis. However, this method is generally more effective for aldehydes and less hindered ketones.
The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, provided a more direct route to β-hydroxy esters, which can be considered precursors to certain α-hydroxy acids upon further transformation. byjus.comwikipedia.orgnumberanalytics.com This reaction typically involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal. jk-sci.com A plausible, albeit historically challenging, route to a precursor of this compound would be the reaction of an α-haloester with 1-phenyl-1-propanone. The organozinc reagents formed are less reactive than Grignard reagents, which can be an advantage in preventing side reactions. wikipedia.org
| Reaction Name | Reactants | Product Type | Relevance to Target Synthesis |
| α-Haloacid Hydrolysis | α-Haloacid, Water/Base | α-Hydroxy Acid | Foundational, but precursor synthesis is challenging. |
| Cyanohydrin Synthesis | Ketone/Aldehyde, HCN | α-Hydroxy Acid | Applicable in principle, but often limited by sterics. |
| Reformatsky Reaction | α-Haloester, Ketone, Zn | β-Hydroxy Ester | A key historical method for C-C bond formation. |
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drove the development of stereoselective synthetic methods. Early strategies for obtaining chiral α-hydroxy acids primarily involved the resolution of racemic mixtures. This could be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.
More advanced methods began to emerge that aimed to directly control the stereochemical outcome of the reaction. The development of chiral auxiliaries, pioneered by chemists like E.J. Corey and Barry Trost, was a significant breakthrough. byjus.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction, and are then removed to yield the desired enantiomerically enriched product.
Contemporary Synthetic Strategies for this compound
Modern synthetic chemistry offers a range of powerful tools for the diastereoselective and enantioselective synthesis of complex molecules like this compound. These methods focus on maximizing stereocontrol while maintaining high yields.
The presence of two adjacent stereocenters in this compound necessitates a high degree of stereocontrol. Modern approaches often employ chiral catalysts or auxiliaries to achieve this.
The use of chiral auxiliaries, such as the Evans oxazolidinones, is a well-established strategy for asymmetric aldol (B89426) reactions. nih.gov In a hypothetical synthesis of this compound, an N-acyloxazolidinone derived from a simple carboxylic acid could be converted to its enolate and then reacted with 1-phenyl-1-propanone. The chiral auxiliary would direct the approach of the enolate to the ketone, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary would yield the desired chiral α-hydroxy acid.
Illustrative Aldol Reaction using an Evans Auxiliary:
| Substrate | Electrophile | Diastereomeric Ratio (d.r.) |
|---|---|---|
| N-Propionyl oxazolidinone | Benzaldehyde | >95:5 |
This table presents typical diastereoselectivities for Evans aldol reactions with structurally related substrates, illustrating the potential for high stereocontrol.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often avoiding the use of metals. Proline and its derivatives are common organocatalysts for asymmetric aldol reactions. While a direct application to the synthesis of this compound is not prominently documented, the principles of organocatalyzed aldol additions could be adapted for this purpose.
Lipase-catalyzed kinetic resolution is another valuable enzymatic method. In this approach, a racemic mixture of a derivative of this compound, such as its ester, could be subjected to a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer).
An alternative strategy involves the regiospecific hydroxylation of a pre-formed carbon skeleton. For example, an enolate derived from 3-methyl-3-phenylbutanoic acid could be reacted with an electrophilic oxygen source, such as a MoOPH reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) or a chiral oxaziridine, to introduce the hydroxyl group at the α-position. The stereochemical outcome of this hydroxylation could be controlled by the use of a chiral base or a chiral electrophilic oxygen source.
Multi-step Synthesis from Precursors and Intermediates (e.g., propionic acid, acetophenone)
A prominent and logical synthetic route to this compound involves a multi-step sequence starting from readily available commercial precursors such as propionic acid and acetophenone (B1666503). This process is centered around the well-established Reformatsky reaction, which is adept at forming β-hydroxy esters.
The initial step requires the conversion of propionic acid into a more reactive derivative suitable for the Reformatsky reaction. This is typically achieved by transforming propionic acid into an α-halo ester, such as ethyl 2-bromopropionate. This transformation can be accomplished through standard halogenation procedures.
The core of the synthesis is the Reformatsky reaction , where acetophenone is treated with the prepared ethyl 2-bromopropionate in the presence of activated zinc metal. rsc.orgbeilstein-journals.orgnih.gov The zinc inserts into the carbon-bromine bond of the ester, generating an organozinc intermediate known as a Reformatsky enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. The reaction is typically carried out in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Subsequent acidic workup of the reaction mixture protonates the resulting alkoxide to yield the intermediate, ethyl 2-hydroxy-3-methyl-3-phenylbutanoate.
The final step in the sequence is the hydrolysis of the ester group in ethyl 2-hydroxy-3-methyl-3-phenylbutanoate. This can be achieved under either acidic or basic conditions to afford the target molecule, this compound.
It is important to note that the reaction between acetophenone and ethyl 2-bromopropionate generates a product with two new stereocenters, leading to the formation of a mixture of diastereomers (erythro and threo isomers).
Control and Determination of Stereoisomeric Purity
Given the chiral nature of this compound, the control and accurate determination of its stereoisomeric composition are paramount.
Enantiomeric Ratio (er) and Diastereomeric Ratio (dr) Assessment
The synthesis of this compound via the Reformatsky reaction typically results in a mixture of stereoisomers. The composition of this mixture is defined by its diastereomeric ratio (dr) and, for each pair of enantiomers, its enantiomeric ratio (er).
The diastereomeric ratio (dr) refers to the ratio of the different diastereomers formed in the reaction. In the context of the synthesis described, this would be the ratio of the (2R,3R)/(2S,3S)-pair to the (2R,3S)/(2S,3R)-pair. This ratio is influenced by the reaction conditions, including the solvent, temperature, and the nature of the metal used in the Reformatsky reaction. Diastereoselective versions of the Reformatsky reaction, employing chiral auxiliaries or ligands, can be utilized to favor the formation of one diastereomer over the other.
The enantiomeric ratio (er) , often expressed as enantiomeric excess (ee), quantifies the amount of one enantiomer relative to the other within a single diastereomeric pair. A racemic mixture has an er of 50:50 (or 0% ee). Achieving a high enantiomeric ratio requires the use of enantioselective synthetic methods or a subsequent chiral resolution step.
The determination of these ratios is crucial and is typically accomplished using chromatographic or spectroscopic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying all four stereoisomers, thereby allowing for the precise determination of both the dr and er. Another common method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy . By converting the stereoisomeric mixture into diastereomeric derivatives using a chiral derivatizing agent (e.g., Mosher's acid), the resulting diastereomers often exhibit distinct signals in the NMR spectrum, which can be integrated to determine their relative proportions.
Chiral Resolution Techniques
When a synthesis yields a mixture of enantiomers, a chiral resolution step is necessary to isolate the desired pure enantiomer. This process involves separating the enantiomers from a racemic mixture.
One of the most established methods for the resolution of carboxylic acids like this compound is through the formation of diastereomeric salts. This technique involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). The resulting salts are diastereomers and, as such, possess different physical properties, most notably their solubility in a given solvent.
Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids such as brucine, strychnine, and ephedrine, as well as synthetic chiral amines. The choice of the resolving agent and the solvent is critical and often determined empirically to achieve efficient separation.
The process typically involves the following steps:
Dissolving the racemic this compound and the chiral base in a suitable solvent, often with heating.
Allowing the solution to cool, which leads to the fractional crystallization of the less soluble diastereomeric salt.
Separating the crystals by filtration.
Liberating the desired enantiomer of the acid from the diastereomeric salt by treatment with a strong acid.
Chemical Transformations and Derivative Synthesis
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations, readily undergoing reactions such as esterification, amidation, and conversion to more reactive acyl derivatives like acid halides and anhydrides.
Esterification and Amidation Reactions
Esterification: The conversion of 2-hydroxy-3-methyl-3-phenylbutanoic acid to its corresponding esters can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. For example, the reaction with methanol (B129727) would yield methyl 2-hydroxy-3-methyl-3-phenylbutanoate.
Alternatively, esterification can be performed under milder conditions using activating agents or by first converting the carboxylic acid to a more reactive species.
Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction with an amine is generally inefficient. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
A potential challenge in the amidation of α-hydroxy acids is the competing intramolecular reaction where the hydroxyl group can interfere, leading to the formation of byproducts such as homobislactones, which are cyclic dimers. byjus.com This can result in lower yields of the desired amide, particularly when using sterically hindered amines. byjus.com The choice of coupling agent and reaction conditions is therefore crucial to favor the desired intermolecular amidation. byjus.com
| Transformation | Reagents and Conditions | Product |
| Esterification (Fischer) | Alcohol (e.g., Methanol), Strong Acid (e.g., H₂SO₄), Heat | Corresponding Ester (e.g., Methyl 2-hydroxy-3-methyl-3-phenylbutanoate) |
| Amidation | Amine (e.g., R-NH₂), Coupling Agent (e.g., DCC or EDC), +/- HOBt | Corresponding Amide (e.g., N-alkyl-2-hydroxy-3-methyl-3-phenylbutanamide) |
Formation of Anhydrides and Acid Halides
Acid Anhydrides: Symmetrical anhydrides of this compound can be synthesized by treating the carboxylic acid with a dehydrating agent such as acetic anhydride (B1165640) or by reacting the corresponding carboxylate salt with an acid chloride. Mixed anhydrides can also be formed, which are useful intermediates in amidation reactions.
Acid Halides: The most common method for converting a carboxylic acid to an acid halide is by reaction with thionyl chloride (SOCl₂) to form the acid chloride, or with phosphorus tribromide (PBr₃) for the acid bromide. The reaction with thionyl chloride is particularly effective as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. masterorganicchemistry.compearson.com The resulting 2-hydroxy-3-methyl-3-phenylbutanoyl chloride is a highly reactive intermediate that can be readily converted into a variety of other derivatives, including esters, amides, and anhydrides, under milder conditions than the parent carboxylic acid. However, care must be taken to avoid unwanted reactions with the hydroxyl group.
| Derivative | Reagent | Typical Conditions |
| Acid Anhydride | Acetic Anhydride or Acid Chloride/Carboxylate | Heat |
| Acid Chloride | Thionyl Chloride (SOCl₂) | Inert solvent, often with gentle heating |
Reactivity of the Hydroxyl Group
The tertiary hydroxyl group in this compound can undergo etherification and esterification, as well as oxidation under specific conditions.
Etherification and Esterification of the Hydroxyl
Etherification: The formation of an ether at the hydroxyl position can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. masterorganicchemistry.com This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.comwikipedia.org The carboxylic acid moiety would likely need to be protected as an ester during this reaction to prevent it from being deprotonated by the strong base.
Esterification of the Hydroxyl Group: The hydroxyl group can be acylated to form an ester using an acid chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is typically performed after the carboxylic acid has been converted to an ester to ensure selectivity. For instance, methyl 2-hydroxy-3-methyl-3-phenylbutanoate can be reacted with acetyl chloride to yield methyl 2-acetoxy-3-methyl-3-phenylbutanoate.
| Transformation | Reagents and Conditions | Functional Group Targeted |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., R-X) | Hydroxyl Group (as alkoxide) |
| Esterification (Acylation) | Acid Chloride or Anhydride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Hydroxyl Group |
Oxidation Reactions
The tertiary hydroxyl group of this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule.
However, specialized oxidation reactions for α-hydroxy acids are known. In biological systems and with specific reagents, α-hydroxy acids can undergo oxidative decarboxylation. For other α-hydroxy fatty acids, oxidation can proceed via an α-oxidation pathway, leading to a product that is one carbon shorter. nih.gov The applicability of these specific oxidative pathways to this compound would require experimental verification. The use of milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC), which oxidizes secondary alcohols to ketones, would not be expected to react with the tertiary alcohol in this compound. masterorganicchemistry.com
Transformations of the Aromatic Ring
The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. The alkyl substituent attached to the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com However, the steric hindrance from the bulky side chain may favor substitution at the less hindered para position.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. wikipedia.orgkhanacademy.org
Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen. masterorganicchemistry.comwikipedia.org
Friedel-Crafts Alkylation and Acylation: These reactions introduce an alkyl or acyl group, respectively, onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com These reactions may be complicated by the presence of the hydroxyl and carboxylic acid groups, which can react with the Lewis acid catalyst. Protection of these functional groups would likely be necessary.
| Reaction | Reagents | Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | ortho, para |
| Halogenation | X₂ (X=Cl, Br), Lewis Acid (e.g., FeX₃) | ortho, para |
| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | ortho, para |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | ortho, para |
Electrophilic Aromatic Substitution Studies
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. wikipedia.orgmasterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the substituent already present on the benzene ring. The alkyl side chain, -CH(CH3)CH(OH)COOH, is generally considered an ortho-, para-directing group due to its electron-donating nature through hyperconjugation. wikipedia.org However, the steric bulk of this substituent may influence the regioselectivity of the substitution, potentially favoring the para position over the ortho positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com For instance, nitration would introduce a nitro group onto the phenyl ring, typically at the ortho and para positions, using a mixture of nitric and sulfuric acids. byjus.com Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would yield the corresponding halogenated derivatives. byjus.com The specific conditions and resulting isomer distributions for this compound would require empirical investigation, as the interplay between electronic and steric effects can be complex.
Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 4-nitro-2-hydroxy-3-methyl-3-phenylbutanoic acid, 2-nitro-2-hydroxy-3-methyl-3-phenylbutanoic acid |
| Bromination | Br₂, FeBr₃ | 4-bromo-2-hydroxy-3-methyl-3-phenylbutanoic acid, 2-bromo-2-hydroxy-3-methyl-3-phenylbutanoic acid |
| Alkylation (Friedel-Crafts) | R-Cl, AlCl₃ | 4-alkyl-2-hydroxy-3-methyl-3-phenylbutanoic acid, 2-alkyl-2-hydroxy-3-methyl-3-phenylbutanoic acid |
Side-Chain Modifications
The aliphatic side chain of this compound offers multiple avenues for chemical modification. The carboxylic acid and hydroxyl groups are the primary sites for such transformations. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, providing a gateway to a wide array of derivatives.
Oxidation of the side chain can also be explored. Strong oxidizing agents can lead to the cleavage of the side chain, particularly at the benzylic position, if a hydrogen atom is present. libretexts.org However, for this compound, the benzylic carbon is quaternary, making it resistant to such oxidation. Selective oxidation of the secondary hydroxyl group to a ketone is a more plausible transformation, which would yield 2-keto-3-methyl-3-phenylbutanoic acid. This transformation could potentially be achieved using a variety of oxidizing agents under controlled conditions.
Synthesis of Functionally Modified Derivatives
The synthesis of derivatives with specific functional groups can impart novel properties to the parent molecule. This section focuses on the preparation of amino-substituted, halogenated, alkylated, silicon-containing, and tetrazole-containing analogues.
Amino-substituted Analogues (e.g., 3-amino-2-hydroxy-phenylbutanoic acids)
The synthesis of amino-substituted derivatives, particularly 3-amino-2-hydroxy-4-phenylbutanoic acid, a close structural analogue, has been well-documented. acs.orgorganic-chemistry.org One common strategy involves the stereo- and regio-specific ring-opening of cis-2,3-epoxy-acids with ammonia. acs.org This approach provides a direct route to the desired threo-3-amino-2-hydroxy acids. Another method utilizes the hydroxylation of an enolate derived from a protected amino ester. While these methods have been applied to the 4-phenylbutanoic acid scaffold, they could be adapted for the synthesis of 3-amino-2-hydroxy-3-methyl-3-phenylbutanoic acid. The introduction of the amino group can significantly alter the biological and chemical properties of the parent molecule. masterorganicchemistry.com
Halogenated and Alkylated Derivatives
Halogenated and alkylated derivatives of this compound can be synthesized through electrophilic aromatic substitution on the phenyl ring, as discussed in section 3.3.1.
Halogenation: The direct halogenation of the aromatic ring can be achieved using elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or FeBr₃. byjus.com The reaction with bromine water can also lead to polyhalogenated products under more vigorous conditions. byjus.com The synthesis of halogenated phenylacetic acid derivatives has been reported, highlighting the feasibility of such transformations on related structures. nih.gov
Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the aromatic ring. organic-chemistry.orgbyjus.commasterorganicchemistry.comyoutube.com This reaction typically employs an alkyl halide and a Lewis acid catalyst. byjus.commasterorganicchemistry.com A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group further activates the ring towards substitution. organic-chemistry.org To circumvent this, Friedel-Crafts acylation followed by reduction of the resulting ketone offers a more controlled route to alkylated products.
Table 2: Synthesis of Halogenated and Alkylated Derivatives
| Derivative Type | Synthetic Method | Key Reagents |
| Halogenated | Electrophilic Aromatic Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ |
| Alkylated | Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) |
| Alkylated | Friedel-Crafts Acylation followed by Reduction | Acyl chloride/AlCl₃, then a reducing agent (e.g., Zn(Hg)/HCl) |
Silicon-containing Derivatives
The introduction of silicon-containing moieties into organic molecules can significantly impact their physicochemical properties. While specific methods for the silylation of this compound are not extensively reported, general strategies for the synthesis of organosilicon compounds can be considered.
One approach involves the reaction of an organometallic derivative of the phenylbutanoic acid with a silicon halide. For example, a Grignard or organolithium reagent formed on the aromatic ring could react with a chlorosilane (e.g., trimethylsilyl (B98337) chloride) to form a C-Si bond. Alternatively, hydrosilylation of an unsaturated derivative of the parent compound could be explored. The synthesis of silyl (B83357) carbonyl compounds through the silylation of enolates is another potential route, although this would modify the side chain rather than the aromatic ring. thieme-connect.de The synthesis of silylzinc reagents from silyl halides offers a practical method for creating C-Si bonds with a variety of functional groups present. researchgate.net
Tetrazole-containing Derivatives
Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. The synthesis of tetrazole-containing derivatives of phenylbutanoic acids has been achieved through various methods. organic-chemistry.orgorganic-chemistry.org A prevalent method is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often catalyzed by a metal salt like a zinc salt. acs.orgorganic-chemistry.orgorganic-chemistry.orgrsc.orgyoutube.com
To synthesize a tetrazole derivative of this compound, the carboxylic acid group would first need to be converted to a nitrile. This can be achieved through a multi-step process involving the formation of a primary amide followed by dehydration. The resulting nitrile can then be reacted with sodium azide in the presence of a catalyst to form the 5-substituted-1H-tetrazole ring. organic-chemistry.orgorganic-chemistry.org This transformation effectively replaces the carboxylic acid group with a tetrazole moiety, which can lead to significant changes in the molecule's biological activity and pharmacokinetic profile.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. These methods, which are based on the principles of quantum mechanics, can be broadly categorized by their level of theory and computational cost, ranging from highly accurate but demanding ab initio methods to more computationally efficient semi-empirical approaches.
Density Functional Theory (DFT) Studies (e.g., B3LYP, MO6)
Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational expense. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and the Minnesota Functionals (e.g., M06) are widely used to predict a variety of molecular properties, including geometries, reaction energies, and spectroscopic parameters. For a molecule like 2-hydroxy-3-methyl-3-phenylbutanoic acid, DFT would be instrumental in determining its stable conformations and the energetic barriers between them.
Semi-empirical Methods (e.g., AM1, PM3)
Semi-empirical methods are a more approximate class of quantum chemical calculations that utilize parameters derived from experimental data to simplify the complex integrals found in ab initio methods. uni-muenchen.dewustl.edu Methods like AM1 (Austin Model 1) and PM3 (Parametric Model 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dewustl.edu These methods are significantly faster than DFT and ab initio methods, making them suitable for studying very large molecules or for performing initial, less computationally demanding explorations of the conformational space of a molecule like this compound before applying more rigorous methods.
Molecular Structure and Conformation Analysis
Understanding the three-dimensional arrangement of atoms in this compound is crucial for comprehending its physical and chemical properties. Computational methods are essential tools for this purpose.
Geometric Optimization (bond lengths, bond angles)
Geometric optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate the most stable, or lowest energy, structure. For this compound, geometric optimization using methods like DFT or MP2 would provide detailed information about its molecular geometry.
Below is a hypothetical data table illustrating the kind of information that would be obtained from such a calculation. Please note that these are representative values and not the result of an actual calculation for this compound.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.21 | O=C-OH | 123.0 |
| C-OH (carboxyl) | 1.35 | C-C-OH | 109.5 |
| C-C (backbone) | 1.54 | C-C-C | 112.0 |
| C-H | 1.09 | H-C-H | 109.5 |
| C-O (hydroxyl) | 1.43 | ||
| C-C (phenyl) | 1.40 | ||
| This table is for illustrative purposes only. The values are not based on actual computational data for this compound. |
Conformational Isomerism and Energy Minima
Due to the presence of several single bonds, this compound can exist in various spatial arrangements, known as conformations. Conformational isomers, or conformers, can interconvert by rotation around these single bonds. A key aspect of computational analysis is to identify the different stable conformers, which correspond to local energy minima on the potential energy surface.
A conformational search would involve systematically rotating the flexible dihedral angles within the molecule and performing energy calculations for each resulting structure. This allows for the identification of the most stable conformers and the determination of their relative energies. For this compound, the rotation around the C-C bonds of the butanoic acid chain and the orientation of the phenyl group would be of particular interest.
The results of such an analysis are often presented in a table of low-energy conformers, as shown in the hypothetical example below.
| Conformer | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 0.00 |
| 2 | 0.75 |
| 3 | 1.20 |
| 4 | 2.50 |
| This table is for illustrative purposes only and does not represent actual calculated data for this compound. |
Biochemical Mechanisms and Interactions in Vitro Studies
Enzyme Substrate and Inhibitor Studies
While direct studies on the interaction of 2-hydroxy-3-methyl-3-phenylbutanoic acid with proteases like aminopeptidase N and enkephalinase are not extensively documented, the structural characteristics of the molecule suggest a potential for inhibitory activity. Its α-hydroxy acid moiety is a key feature found in many protease inhibitors.
Compounds with similar structural motifs, such as those containing a statine-like γ-amino-β-hydroxy acid unit, are well-known for their role as transition-state mimics in protease inhibition. nih.gov For instance, stictamide A, which contains a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue, has demonstrated inhibitory activity against matrix metalloproteinase 12 (MMP12). nih.gov This suggests that the hydroxyl and carboxyl groups, in conjunction with the phenyl ring of this compound, could potentially bind to the active sites of metalloproteases or other proteases. The inhibition of aminopeptidases, which are often metalloenzymes, is a common strategy for therapeutic intervention, and inhibitor cocktails targeting them are widely used in research.
The potential for this compound to act as a protease inhibitor is rooted in its ability to mimic the tetrahedral transition state of peptide bond hydrolysis, a common mechanism for inhibitors of this enzyme class.
The structure of this compound allows it to function as a peptide bond isostere. Peptide bond isosteres are molecular fragments that mimic the structure and conformation of the peptide bond but are resistant to enzymatic cleavage by proteases. nih.gov This property is highly valuable in the design of peptidomimetic drugs.
The replacement of a standard amino acid residue with a structure like this compound can confer several advantageous properties to a peptide. The α-hydroxy acid structure introduces a key modification to the peptide backbone, which can help to stabilize specific secondary structures and improve pharmacokinetic properties. Structurally related compounds, such as (2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, are recognized as important core isosteres in inhibitors of proteolytic enzymes. tandfonline.comtandfonline.com By incorporating this isostere, peptide-based drug candidates can achieve greater stability and a longer duration of action in a biological system.
Table 1: Comparison of Peptide Bond and Isostere Features
| Feature | Standard Peptide Bond (-CO-NH-) | This compound Isostere |
|---|---|---|
| Susceptibility to Proteolysis | High | Low / Resistant |
| Hydrogen Bond Donor | Yes (N-H) | No (at equivalent position) |
| Hydrogen Bond Acceptor | Yes (C=O) | Yes (C=O and -OH) |
| Conformational Flexibility | Restricted rotation | Altered rotational freedom |
| Polarity | High | Moderate to High |
Metabolic Pathways and Biotransformation Studies
The in vitro degradation of α-hydroxy acids is primarily governed by hydrolytic cleavage. Studies on polymers of α-hydroxy acids (poly-α-hydroxy acids) demonstrate that these materials undergo hydrolysis under physiological conditions, such as in a phosphate buffer at a pH of 7.4 and a temperature of 37°C. nih.govmdpi.com This suggests that the monomeric form, this compound, would also be susceptible to chemical transformations in an aqueous environment, although at a much slower rate than its polymeric counterparts.
The degradation rates of polymers containing these units are influenced by the density of hydroxyl groups, with higher densities leading to faster degradation. nih.gov The presence of the hydroxyl group increases the hydrophilicity of the molecule, which can facilitate its interaction with water and subsequent hydrolysis. researchgate.net For the monomer, potential in vitro degradation could involve oxidation of the hydroxyl group or esterification reactions if alcohols are present. The acidic degradation products of related polymers like poly-lactic acid (PLA) can lower the local pH, which in turn can catalyze further degradation. mdpi.com
Microorganisms possess a diverse array of enzymes capable of stereoselectively metabolizing complex organic molecules, including α-hydroxy acids. Microbial enzymes, such as hydroxysteroid dehydrogenases, are known to catalyze the reversible oxidation and reduction of hydroxyl groups, often with high regio- and stereospecificity. mdpi.comillinois.edu This can lead to the epimerization of stereocenters, converting an α-hydroxy conformation to a β-hydroxy conformation through an oxo-intermediate. mdpi.com
Furthermore, various microbial strains can perform stereoselective reductions of carbonyl groups or other unsaturated bonds. mdpi.com Bi-enzymatic cascades using microbial aldolases and transaminases have been developed for the stereoselective synthesis of γ-hydroxy-α-amino acids, demonstrating the capability of microorganisms to precisely control stereochemistry. researchgate.net Given these precedents, it is plausible that microorganisms could metabolize this compound in a stereoselective manner. This could involve:
Oxidation/Reduction: Stereospecific oxidation of the secondary alcohol to a ketone, or reduction of a related ketone precursor to form a specific stereoisomer of the hydroxy acid.
Chiral Inversion: A sequence of oxidation followed by reduction could result in the inversion of the stereocenter at the carbon bearing the hydroxyl group.
Such biotransformations are highly relevant in the production of enantiomerically pure compounds for pharmaceutical applications.
Interactions with Biological Macromolecules (e.g., ligand-protein docking in a theoretical context)
Theoretical studies using molecular docking can provide valuable insights into the potential interactions between a small molecule like this compound and a biological macromolecule, such as an enzyme. physchemres.org Docking simulations predict the preferred orientation of a ligand within the active site of a protein and estimate the strength of the interaction.
For this compound, the key functional groups that would govern its interaction are the carboxylate, the hydroxyl group, the phenyl ring, and the methyl groups.
Carboxylate Group: This group is typically ionized at physiological pH and can form strong electrostatic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine. It can also act as a hydrogen bond acceptor.
Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, forming interactions with polar residues such as serine, threonine, or aspartate. In the context of metalloenzymes, it could also coordinate with a metal ion in the active site.
Phenyl Ring: The aromatic ring can engage in hydrophobic interactions with nonpolar residues like phenylalanine, leucine, and valine. It can also participate in π-stacking interactions with other aromatic residues.
A docking study of stictamide A, a compound containing a similar 4-amino-3-hydroxy-5-phenylpentanoic acid unit, with the protease MMP12 suggested a non-zinc binding mechanism of inhibition, highlighting the importance of other interactions within the active site. nih.gov A theoretical docking of this compound into a generic protease active site would likely show the carboxylate and hydroxyl groups engaging in polar and hydrogen bonding interactions, while the phenyl and methyl groups would occupy hydrophobic pockets.
Table 2: Potential Molecular Interactions of this compound
| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Carboxylate (-COO⁻) | Electrostatic, Hydrogen Bond | Arginine, Lysine, Histidine, Serine |
| Hydroxyl (-OH) | Hydrogen Bond | Aspartate, Glutamate, Serine, Threonine, Asparagine |
| Phenyl Ring | Hydrophobic, π-stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |
| Methyl Groups (-CH₃) | Hydrophobic, Van der Waals | Alanine, Valine, Leucine, Isoleucine |
Advanced Analytical Techniques in Research
Chromatographic Separation Methods
Chromatography is indispensable for the separation and purification of 2-hydroxy-3-methyl-3-phenylbutanoic acid from reaction mixtures and for the resolution of its enantiomers. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE) are among the most powerful and frequently employed chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation
High-performance liquid chromatography is a versatile technique for assessing the purity of this compound and for separating its stereoisomers. The choice of stationary phase and mobile phase is critical for achieving optimal separation. For purity analysis, reversed-phase HPLC with a C18 column is commonly utilized.
The separation of enantiomers, a critical aspect of the analysis of chiral compounds like this compound, necessitates the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline resolution of the enantiomeric peaks.
| Parameter | Condition |
| Stationary Phase | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol with a small percentage of a carboxylic acid (e.g., trifluoroacetic acid) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength where the phenyl group absorbs (e.g., 220 nm) |
| Temperature | Ambient or controlled for improved resolution |
| This table presents typical HPLC conditions for the chiral separation of aromatic carboxylic acids and is a hypothetical representation for this compound based on established methods for similar compounds. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatives
Gas chromatography-mass spectrometry is a highly sensitive technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of carboxylic acids like this compound, derivatization is a necessary prerequisite for GC-MS analysis. Silylation is a common derivatization technique where the acidic proton of the carboxylic acid and the proton of the hydroxyl group are replaced by a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis.
The resulting TMS-derivatized this compound can then be separated on a non-polar capillary column and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation and quantification. The fragmentation will typically involve the loss of methyl groups and characteristic fragments from the silylated carboxyl and hydroxyl groups.
| Derivatization Reagent | Resulting Derivative | Key GC-MS Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester and ether | Increased volatility, characteristic mass fragments for structural elucidation. |
| This table outlines a common derivatization approach for the GC-MS analysis of hydroxy acids. |
Capillary Electrophoresis (CE) for Chiral Resolution
Capillary electrophoresis has emerged as a powerful technique for the chiral separation of ionic compounds. For the enantiomeric resolution of this compound, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are widely used as chiral selectors in CE. The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities.
The choice of the type and concentration of the cyclodextrin, the pH of the background electrolyte, and the applied voltage are crucial parameters that need to be optimized to achieve successful chiral separation. This technique offers high separation efficiency, short analysis times, and requires only a small amount of sample.
Spectroscopic Characterization
Spectroscopic techniques are vital for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear magnetic resonance spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the two methyl groups, the methine proton, the aromatic protons of the phenyl group, and the exchangeable protons of the carboxylic acid and hydroxyl groups. The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment and connectivity.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbons of the methyl groups, the quaternary carbon, the methine carbon, the carbons of the phenyl ring, and the carbonyl carbon of the carboxylic acid.
Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 0.9 - 1.2 | Doublet | -CH₃ (on methine) |
| ¹H | 1.4 - 1.6 | Singlet | -CH₃ (on quaternary carbon) |
| ¹H | 3.0 - 3.3 | Quartet | -CH- |
| ¹H | 7.2 - 7.5 | Multiplet | Aromatic protons |
| ¹H | Broad | Singlet | -OH and -COOH |
| ¹³C | 15 - 25 | Methyl carbons | |
| ¹³C | 45 - 55 | Methine carbon | |
| ¹³C | 75 - 85 | Quaternary carbon | |
| ¹³C | 125 - 130 | Aromatic carbons | |
| ¹³C | ~140 | Aromatic ipso-carbon | |
| ¹³C | 175 - 185 | Carbonyl carbon |
This table presents predicted NMR chemical shift ranges based on the analysis of structurally similar compounds.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. For this compound, these techniques are particularly useful for identifying the hydroxyl and carbonyl groups.
The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid, and another O-H stretching band for the tertiary alcohol. A strong absorption band around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The C-O stretching vibrations and the aromatic C-H and C=C stretching vibrations would also be observable.
Raman spectroscopy, being less sensitive to water, can provide complementary information, especially for the skeletal vibrations of the molecule. The aromatic ring vibrations are typically strong in the Raman spectrum.
Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| O-H Stretch (Alcohol) | 3200 - 3600 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |
| C-O Stretch | 1210 - 1320 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Aromatic C-H Stretch | 3000 - 3100 |
This table summarizes the expected characteristic infrared absorption bands for the key functional groups in the molecule based on established correlation tables.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS):
In EI-MS, the sample is bombarded with a high-energy electron beam, which causes the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (M+), corresponding to the intact molecule, and a series of fragment ion peaks at lower mass-to-charge ratios. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.
For the related compound, the methyl ester of 2-hydroxybutanoic acid, the NIST database shows a mass spectrum, though this lacks the phenyl group of the target compound. nist.gov Similarly, mass spectra are available for other related compounds like 2-hydroxy-3-methylpentanoic acid and 2-hydroxy-3-methylbutanoic acid. chemicalbook.comnih.gov However, the presence of the phenyl group in "this compound" would significantly alter the fragmentation pattern, leading to characteristic fragments such as the tropylium (B1234903) ion (m/z 91) and other phenyl-containing fragments. Without experimental data for the specific compound, a detailed analysis of its EI-MS spectrum is not possible.
High-Resolution Mass Spectrometry (HRMS):
HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. This is because the mass of each element is not an integer, and the exact mass of a molecule is unique to its elemental composition. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.
For instance, while standard mass spectrometry might identify a molecular ion peak at a nominal mass, HRMS could measure it with high precision, allowing for the confirmation of the elemental formula C₁₁H₁₄O₃ for this compound.
Interactive Table: Hypothetical HRMS Data for this compound
| Property | Value |
| Formula | C₁₁H₁₄O₃ |
| Exact Mass | 210.0943 |
| M+H⁺ (Adduct) | 211.1016 |
| M+Na⁺ (Adduct) | 233.0835 |
| M+K⁺ (Adduct) | 249.0575 |
Note: This table is a theoretical representation and is not based on experimental data.
X-ray Crystallography for Structural Elucidation
Currently, there are no published crystal structures for "this compound." However, the crystal structure of a related compound, erythro-2-hydroxy-3-phenylbutyric acid, has been reported. nist.gov This molecule differs by the absence of a methyl group at the 3-position. Analysis of its crystal structure would provide insights into the likely conformation and intermolecular interactions of the target compound, but it cannot replace an experimental determination for "this compound."
Future Research Directions and Challenges
Development of Novel Stereoselective Synthetic Methodologies
A significant challenge in the study of 2-hydroxy-3-methyl-3-phenylbutanoic acid lies in its synthesis. The presence of a quaternary stereocenter at the C3 position, substituted with both a methyl and a phenyl group, complicates stereocontrolled synthesis.
Future research will need to focus on the development of novel and efficient stereoselective synthetic routes. The asymmetric synthesis of α-chiral carboxylic acids is a topic of great interest in organic chemistry. rsc.org Strategies that could be explored include:
Catalytic Asymmetric Aldol (B89426) Reactions: The development of aldol reactions that can efficiently create the sterically demanding quaternary carbon center with high diastereoselectivity and enantioselectivity would be a major breakthrough. This could involve the use of novel chiral catalysts or auxiliaries. The synthesis of related β-hydroxy carboxylic acids has been achieved through asymmetric Reformatsky reactions, which could be adapted for this purpose. organic-chemistry.org
Enantioselective Alkylation: The enantioselective alkylation of an enolate derived from a simpler 2-hydroxy-3-phenylbutanoic acid precursor could be a viable, though challenging, route.
Biocatalytic Approaches: The use of enzymes, such as ketoreductases, for the dynamic reductive kinetic resolution of precursor molecules could offer a highly selective method for obtaining the desired stereoisomer. researchgate.net Biocatalytic racemization using whole resting cells of Lactobacillus spp. has been shown to be effective for a range of α-hydroxycarboxylic acids and could be a useful tool in deracemization strategies. researchgate.net
The primary challenge will be to overcome the steric hindrance associated with the formation of the quaternary center while maintaining high levels of stereocontrol.
Exploration of New Chemical Transformations and Functionalizations
Beyond its synthesis, the exploration of new chemical transformations and functionalizations of this compound opens up avenues for creating novel derivatives with potentially interesting properties. The presence of three functional groups—the carboxylic acid, the hydroxyl group, and the phenyl ring—provides multiple sites for modification.
Future research directions include:
Derivatization of the Carboxylic Acid and Hydroxyl Groups: Standard transformations such as esterification, amidation, and etherification could be employed to create a library of derivatives. organic-chemistry.org The synthesis of α-acetoxy esters or amides directly from aldehydes and alcohols or amines has been reported and could be a one-pot method for creating derivatives. organic-chemistry.org
Functionalization of the Phenyl Ring: The aromatic ring can be functionalized through electrophilic aromatic substitution reactions to introduce a variety of substituents, which could modulate the electronic and steric properties of the molecule.
Ring-Closing Reactions: Depending on the stereochemistry, intramolecular reactions could be explored to form lactones or other cyclic structures.
Oxidative Cleavage: The selective oxidative cleavage of the molecule could yield interesting smaller chiral building blocks.
A key challenge will be the development of selective reactions that target one functional group in the presence of others, which may require the use of protecting group strategies. wikipedia.org
Deeper Elucidation of Biochemical Mechanisms and Specificity
The structural similarity of this compound to other biologically active α-hydroxy carboxylic acids suggests that it may have interesting biochemical properties. nih.gov For instance, 2-hydroxy-3-methylbutanoic acid is a known metabolite in several metabolic disorders. hmdb.ca
Future research should aim to:
Investigate its Role as a Metabolic Intermediate: Studies could be designed to determine if this compound is a metabolite in any known biochemical pathways, particularly those involving amino acid or fatty acid metabolism. nih.govresearchgate.netnih.gov
Screen for Biological Activity: The compound and its derivatives should be screened against a variety of biological targets, including enzymes and receptors. α-hydroxy acids are known to interact with specific G protein-coupled receptors. nih.gov
Determine Enzyme Specificity: For any identified biological activity, detailed enzymatic studies will be necessary to understand the specificity and mechanism of interaction. This includes identifying the target enzymes and determining the kinetic parameters of inhibition or activation. The catalytic mechanism of enzymes like ferulic acid esterases involves a catalytic triad (B1167595) that interacts with the substrate. mdpi.com
A significant challenge will be to identify the specific biological targets of this novel compound in the complex environment of a cell.
Advanced Computational Modeling for Structure-Activity Relationships
Computational modeling can play a crucial role in guiding the synthesis and biological evaluation of this compound and its derivatives. nih.govnih.gov
Future research in this area should focus on:
Conformational Analysis: Due to the steric crowding around the C3 center, the molecule may adopt specific low-energy conformations. Computational studies can predict these preferred conformations, which is crucial for understanding its interaction with biological targets.
Docking Studies: Once a biological target is identified, molecular docking simulations can be used to predict the binding mode of the compound and its derivatives in the active site of the enzyme or receptor. aalto.fijhu.edu
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate the structural features of the molecules with their biological activity. nih.govfrontiersin.org This can help in the rational design of more potent and selective compounds.
The main challenge will be the accuracy of the computational models, which depends on the quality of the force fields and scoring functions used, especially for a molecule with a complex stereocenter.
Integration of Multi-Omics Data in Biochemical Investigations
To gain a comprehensive understanding of the biochemical role of this compound, an integrated multi-omics approach will be invaluable. nih.govnih.gov
Future research should involve:
Metabolomics: Untargeted metabolomics can be used to identify changes in the metabolic profile of cells or organisms upon exposure to the compound, which can provide clues about its metabolic fate and effects on biochemical pathways. wjgnet.comresearchgate.net
Proteomics: Proteomics can identify changes in protein expression levels, which can help in identifying the target proteins and pathways affected by the compound. nih.gov
Transcriptomics: Analyzing changes in gene expression can provide further insights into the cellular response to the compound.
Integrated Analysis: The real power of this approach lies in the integration of data from these different "omics" platforms to build a holistic picture of the compound's mechanism of action. nih.gov
The primary challenges in this area are the complexity of the datasets generated and the need for sophisticated bioinformatics tools and expertise to analyze and integrate the data effectively.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-hydroxy-3-methyl-3-phenylbutanoic acid, and how can purity and yield be maximized?
- Methodological Answer : The synthesis of structurally similar compounds (e.g., 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid) involves multi-step protocols, including Friedel-Crafts alkylation, halogenation, and hydrolysis. Yield optimization requires careful control of reaction conditions (e.g., temperature, catalyst loading) and purification via column chromatography or recrystallization. For example, oxidation steps using potassium permanganate and reduction with lithium aluminum hydride are critical for functional group interconversions . Analytical techniques like NMR and HPLC ensure purity (>95%) .
Q. How can stereochemical configurations (R/S) of this compound be determined experimentally?
- Methodological Answer : Chiral resolution via chiral column chromatography or enzymatic kinetic resolution is commonly used. For example, (2S,3S)-3-hydroxy-2-methylbutanoic acid was synthesized using stereospecific ester hydrolysis, with enantiomeric excess verified by polarimetry and chiral HPLC. Comparative NMR data with known stereoisomers (e.g., δ 1.21-1.27 ppm for methyl groups in CDCl₃) further confirm configurations .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Structural Elucidation : High-resolution mass spectrometry (HRMS) and FT-IR for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and GC-MS for volatile derivatives.
- Stereochemical Analysis : Circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration determination .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, methoxy substitution) influence the biological activity of this compound?
- Methodological Answer : Substituents like chlorine or methoxy groups enhance bioactivity by altering electron density and steric effects. For instance, 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid exhibits antimicrobial activity (MIC = 8–16 µg/mL against S. aureus) due to increased lipophilicity and target binding. Computational methods (e.g., molecular docking with AutoDock Vina) predict interactions with enzyme active sites, such as cytochrome P450 or COX-2, which are validated via enzyme inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or cell line specificity. A systematic approach includes:
- Meta-Analysis : Comparing IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL).
- Dose-Response Curves : Re-evaluating activity under controlled conditions (e.g., fixed DMSO concentration ≤0.1%).
- Orthogonal Assays : Validating antioxidant activity via both DPPH radical scavenging and FRAP assays to confirm mechanistic consistency .
Q. How does the compound’s stereochemistry affect its metabolic stability and pharmacokinetic profile?
- Methodological Answer : Enantiomers exhibit divergent ADME properties. For example, (R)-enantiomers of similar β-hydroxy acids show longer plasma half-lives due to resistance to enzymatic degradation. In vitro microsomal stability assays (using liver microsomes) and in vivo pharmacokinetic studies in rodent models (e.g., Cₘₐₓ, AUC₀–∞) quantify these differences. Chiral stability is assessed via accelerated degradation studies under physiological pH (7.4) .
Q. What are the challenges in designing enantioselective catalysts for large-scale synthesis of this compound?
- Methodological Answer : Key challenges include:
- Catalyst Efficiency : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >90% ee but requires high pressure (50–100 bar H₂).
- Cost Optimization : Transition-metal catalysts (e.g., Pd, Rh) are expensive; biocatalytic alternatives (e.g., ketoreductases) offer greener solutions but require enzyme engineering for substrate compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
